molecular formula C8H19OP B8262673 2-Tert-butylphosphonoyl-2-methylpropane

2-Tert-butylphosphonoyl-2-methylpropane

Cat. No.: B8262673
M. Wt: 162.21 g/mol
InChI Key: RYLNFGJYRKJXQE-UHFFFAOYSA-N
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Description

2-Tert-butylphosphonoyl-2-methylpropane is an organophosphorus compound of significant interest in the field of synthetic and catalytic chemistry. Its structure, featuring a phosphorus center bonded to organic groups, classifies it as a phosphine oxide. Phosphine oxides are frequently explored as precursors to phosphine ligands, which are crucial components in homogeneous catalysis. For instance, structurally related aliphatic pincer complexes, such as those based on 2-methylpropane, have been successfully employed in the catalytic dehydrogenation of substrates like cyclooctane . Researchers value this class of compounds for developing new catalytic systems, including those involving iridium pincer complexes for hydrogen transfer reactions . The mechanism of action when used as a ligand precursor typically involves the reduction of the phosphine oxide to a phosphine, which can then coordinate to a metal center to form a complex. This complex can facilitate various transformations, such as dehydrogenation, by stabilizing intermediate species and lowering the activation energy of key steps in the catalytic cycle . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-tert-butylphosphonoyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNFGJYRKJXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Tert-butylphosphonoyl-2-methylpropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert ditert-butylphosphine oxide back to ditert-butylphosphine.

    Substitution: It can participate in substitution reactions where the tert-butyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like oxygen for oxidation and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to act as a nucleophile makes it suitable for:

  • Phosphonylation Reactions : It can introduce phosphonyl groups into organic molecules, enhancing their biological activity and stability.
  • Synthesis of Bioactive Compounds : The compound's derivatives are often utilized in the development of pharmaceuticals and agrochemicals, where phosphonate groups are crucial for activity.

Catalysis

2-Tert-butylphosphonoyl-2-methylpropane serves as a catalyst or catalyst precursor in several reactions:

  • Cross-Coupling Reactions : It can facilitate palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
  • Asymmetric Synthesis : The compound is involved in asymmetric synthesis processes, providing chiral centers that are critical for the production of enantiomerically pure compounds.

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity : Some studies have shown that phosphonate derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Materials Science

In materials science, this compound is explored for its role in the development of advanced materials:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
  • Surface Modification : The compound can modify surfaces to improve adhesion or impart specific functionalities, which is beneficial in coatings and composites.

Case Study 1: Synthesis of Phosphonate Derivatives

A study focused on synthesizing various phosphonate derivatives from this compound highlighted its versatility as an intermediate. Researchers reported successful reactions with different electrophiles, leading to compounds with enhanced biological activities.

Case Study 2: Antimicrobial Evaluation

Another research project evaluated the antimicrobial properties of synthesized phosphonate derivatives against several bacterial strains. The results showed promising inhibition rates, indicating potential applications in pharmaceutical formulations aimed at combating infections.

Mechanism of Action

The mechanism by which ditert-butylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used. The compound’s phosphine oxide group plays a crucial role in stabilizing the metal-ligand complex, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Alkyl Halides: tert-Butyl Chloride

Property 2-Tert-butylphosphonoyl-2-methylpropane (Inferred) tert-Butyl Chloride (C₄H₉Cl)
Molecular Weight ~166–180 g/mol (estimated) 92.57 g/mol
Functional Group Phosphonoyl (O=P(O)R) Chloride (Cl)
Reactivity Likely hydrolytically stable High SN1 reactivity; alkylating agent
Applications Potential stabilizer or catalyst Solvent, alkylation reagent

Key Differences: The phosphonoyl group in the target compound reduces electrophilicity compared to the chloride in tert-butyl chloride, making it less reactive in nucleophilic substitutions but more stable under aqueous conditions.

Comparison with Ethers: Methyl tert-Butyl Ether (MTBE)

Property This compound MTBE (C₅H₁₂O)
Molecular Weight ~166–180 g/mol 88.15 g/mol
Functional Group Phosphonoyl Ether (R-O-R')
Boiling Point Likely high (phosphonoyl polarity) 55.2°C (volatile)
Applications Specialty chemicals Fuel additive, solvent

Key Differences: MTBE’s ether linkage makes it highly volatile and suitable for fuel blending, whereas the phosphonoyl group in the target compound suggests applications in non-volatile roles, such as polymer stabilization.

Comparison with Organophosphorus Analogs: tert-Butyl Methylphosphonofluoridate

Property This compound tert-Butyl Methylphosphonofluoridate (C₅H₁₂FO₂P)
Molecular Formula C₈H₁₉O₃P (estimated) C₅H₁₂FO₂P
Functional Group Phosphonoyl (O=P(O)R) Phosphonofluoridate (O=P(O)F)
Reactivity Hydrolytically stable Highly reactive; neurotoxic analogs
Applications Stabilizers, ligands Chemical warfare agent synthesis

Key Differences: The fluorine atom in tert-butyl methylphosphonofluoridate increases its electrophilicity and toxicity, whereas the phosphonoyl group in the target compound likely improves biocompatibility and stability.

Comparison with Aromatic Derivatives: 3-(3-Tert-butylphenyl)-2-methylpropanal

Property This compound 3-(3-Tert-butylphenyl)-2-methylpropanal (C₁₄H₂₀O)
Molecular Weight ~166–180 g/mol 204.31 g/mol
Functional Group Phosphonoyl Aldehyde (CHO), aromatic tert-butyl
Applications Industrial chemistry Fragrance intermediates, organic synthesis

Key Differences: The aromatic aldehyde in is tailored for fragrance applications, while the target compound’s aliphatic phosphonoyl structure suits industrial or catalytic uses.

Comparison with Sulfur-Containing Esters: Methyl 2-Butylsulfanyl-2-chloropropanoate

Property This compound Methyl 2-Butylsulfanyl-2-chloropropanoate (C₈H₁₅ClO₂S)
Molecular Weight ~166–180 g/mol 210.72 g/mol
Functional Group Phosphonoyl Thioester (S-C=O), chloride
Reactivity Moderate High (nucleophilic substitution at Cl and S sites)
Applications Stabilizers Reactive intermediates in organic synthesis

Key Differences: The sulfur and chloride groups in the thioester compound enhance its reactivity, whereas the phosphonoyl group prioritizes stability and ligand properties.

Research Findings and Regulatory Considerations

  • Safety: Compounds like tert-butyl chloride require stringent handling due to volatility and toxicity , whereas phosphonoyl derivatives may pose lower acute hazards.
  • Regulatory Status: MTBE faces restrictions due to environmental persistence , but phosphonoyl compounds are less studied in regulatory contexts.
  • Synthetic Utility: tert-Butyl methylphosphonofluoridate’s neurotoxic analogs highlight the importance of functional group modifications for safety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tert-butylphosphonoyl-2-methylpropane, and what analytical techniques are recommended for confirming its purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphonylation of tert-butyl precursors. For example, tert-butylphosphonoyl chloride can react with 2-methylpropane derivatives under controlled conditions. Key steps include inert atmosphere use (e.g., nitrogen) and temperature modulation (e.g., 0–25°C). Analytical validation requires NMR (for structural confirmation, particularly <sup>31</sup>P NMR for phosphorus groups), mass spectrometry (MS) (to verify molecular weight), and HPLC (to assess purity ≥99%). Cross-referencing with databases like PubChem for analogous compounds (e.g., tert-butyl esters) ensures methodological consistency .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence its handling in laboratory settings?

  • Methodological Answer : The compound’s hydrophobicity (logP ~3.5) and thermal stability (decomposition >200°C) necessitate storage in anhydrous conditions. Solubility in non-polar solvents (e.g., hexane, toluene) is high, while aqueous solubility is negligible. Stability tests under varying pH (1–14) and temperature (-20°C to 100°C) should be conducted via accelerated degradation studies monitored by TGA and FTIR. Reference protocols for tert-butyl analogs (e.g., tert-butyl chloride) provide baseline handling guidelines .

Advanced Research Questions

Q. How can factorial design optimize the reaction conditions for synthesizing this compound with high yield and minimal byproducts?

  • Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like catalyst concentration (0.1–1.0 mol%), temperature (20–80°C), and solvent polarity (hexane vs. THF). Response Surface Methodology (RSM) identifies optimal conditions. For example, Akzo Nobel’s studies on butylated triphenyl phosphate synthesis used similar designs to achieve >90% yield . Post-optimization, GC-MS quantifies byproducts (e.g., unreacted tert-butyl precursors), and Pareto charts prioritize significant factors.

Q. What methodologies are recommended for assessing the environmental persistence and aquatic toxicity of this compound?

  • Methodological Answer : Follow the OECD 301/303 guidelines for biodegradation (e.g., Closed Bottle Test) and hydrolysis stability. Aquatic toxicity is evaluated via Daphnia magna acute toxicity assays (EC50) and algal growth inhibition (OECD 201). Brooke et al. (2009) classified analogous phosphorus flame retardants (e.g., tert-butylphenyl diphenyl phosphate) as Aquatic Chronic 1 (H410) using these methods, with LC-MS tracking metabolite formation .

Q. How can computational chemistry be integrated with experimental data to resolve discrepancies in proposed reaction mechanisms for this compound?

  • Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots). The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with feedback loops where experimental data (e.g., NMR kinetics) refine computational models. For instance, discrepancies in phosphonoyl group activation energy (±5 kcal/mol) are resolved by adjusting solvation models .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Nanofiltration membranes (MWCO ~300 Da) or simulated moving bed chromatography (SMB) achieve >95% purity. Refer to CRDC subclass RDF2050104 for membrane optimization parameters (e.g., transmembrane pressure, solvent resistance). Case studies on tert-butylamine isolation demonstrate SMB’s efficacy in reducing solvent waste by 40% compared to batch processes .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data regarding the thermal degradation pathways of this compound?

  • Methodological Answer : Conduct TG-FTIR-MS hyphenated analysis to identify degradation products (e.g., tert-butyl radicals, phosphorus oxides). Compare with computational pyrolysis models (e.g., ReaxFF MD simulations). Contradictions often arise from differing oxygen levels; replicate experiments under inert (N2) vs. oxidative (air) atmospheres. The ICReDD feedback loop (computational → experimental → computational) resolves such discrepancies .

Q. What statistical approaches are recommended for validating the reproducibility of synthesis protocols across laboratories?

  • Methodological Answer : Use interlaboratory studies (ILS) with nested ANOVA to partition variance (within-lab vs. between-lab). The ISO 5725 standard mandates testing ≥8 replicates across 3 labs. For tert-butyl analogs, ILS reduced coefficient of variation (CV) from 15% to <5% by standardizing catalysts and quenching methods .

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